molecular formula C6H7NO2 B12878418 3-Amino-5-methylfuran-2-carbaldehyde

3-Amino-5-methylfuran-2-carbaldehyde

Cat. No.: B12878418
M. Wt: 125.13 g/mol
InChI Key: XUHRIZAVZGDBMM-UHFFFAOYSA-N
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Description

3-Amino-5-methylfuran-2-carbaldehyde (CAS 213178-21-3) is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . This furan derivative features both an aldehyde and an amino functional group on its furan ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. Furan derivatives are of significant interest in the search for new antimicrobial agents to address the global issue of microbial resistance to existing drugs . The presence of the amino group provides a reactive site for further chemical modifications, allowing researchers to create a diverse array of novel compounds, such as hydrazinyl derivatives and Schiff bases, for biological evaluation . Its structural properties, including a calculated density of 1.221 g/cm³ and a boiling point of approximately 275.8 °C, make it a relevant intermediate for developing potential pharmaceuticals, with furan-based compounds demonstrating a wide range of therapeutic advantages, including antibacterial, antifungal, and anti-inflammatory activities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3-amino-5-methylfuran-2-carbaldehyde

InChI

InChI=1S/C6H7NO2/c1-4-2-5(7)6(3-8)9-4/h2-3H,7H2,1H3

InChI Key

XUHRIZAVZGDBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C=O)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 5 Methylfuran 2 Carbaldehyde and Analogues

Direct Functionalization Approaches on Furan (B31954) Rings

Modifying an intact furan ring to introduce the required amino and methyl groups represents a direct, though often challenging, synthetic approach.

The direct introduction of an amino group onto the C3 position of a furan-2-carbaldehyde scaffold is a complex transformation. Site-selective C-H bond functionalization of heterocyclic compounds often requires specialized catalysts and conditions, and this approach is not widely documented for this specific substitution pattern. nih.gov More commonly, the synthesis of 3-aminofurans involves ring-construction strategies where the nitrogen-containing functionality is incorporated from an acyclic precursor, rather than being added to a pre-formed furan ring. acs.org

The methyl group at the C5 position is typically introduced by starting with a precursor that already contains this feature. A key starting material for this purpose is 5-methylfurfural (B50972). Historically, 5-methylfurfural was prepared by the distillation of rhamnose with dilute mineral acids. orgsyn.org Modern and greener approaches often focus on the selective hydrogenolysis of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from biomass. rsc.org

One effective method involves the use of palladium nanoparticles (Pd NPs) supported on activated carbon, with polyvinylpyrrolidone (B124986) (PVP) as a capping agent to control nanoparticle size. rsc.org In this process, HMF is converted to 5-methylfurfural using formic acid as both a hydrogen source and a reactant that forms a key intermediate. rsc.org The reaction proceeds via an acid-catalyzed esterification followed by Pd-catalyzed hydrogenolysis. rsc.org Research has shown that catalysts with optimized Pd/PVP ratios can achieve high yields and selectivity. rsc.org Another efficient route involves the conversion of L-rhamnose in a biphasic system, which can achieve a high yield of 5-methylfurfural by extracting the product into an organic phase as it is formed, thereby preventing degradation. mdpi.com

CatalystPrecursorKey ConditionsYieldSelectivitySource
2.5% Pd–PVP/C (1:2)5-Hydroxymethylfurfural (HMF)Formic Acid, 110°C80%90% rsc.org
Amberlyst-15L-RhamnoseBiphasic: H₂O / Diisopropyl ether (DIPE), 170°C94%Not specified mdpi.com

Copper-Catalyzed Cycloaddition Reactions for Aminofuran Derivatives

While copper-catalyzed reactions are pivotal in heterocyclic synthesis, their application in cycloadditions to directly form 3-aminofuran systems is not a commonly cited route. nih.govrsc.org However, copper catalysis is instrumental in constructing substituted furans that can serve as precursors to the desired aminofurans. A relevant strategy involves the copper-catalyzed reaction between O-acetyl oximes and β-ketonitriles, which generates highly substituted 3-cyanofurans. nih.gov Although this is not a cycloaddition, it is a powerful annulation method for building the furan core. nih.gov The resulting 3-cyanofuran derivative contains a nitrogen-based functional group at the correct position, which can, in principle, be chemically reduced in a subsequent step to yield the target 3-aminofuran structure. This method is notable for its use of a copper catalyst to facilitate both the reduction of the oxime ester and the activation of the active methylene (B1212753) compound, leading to the C–O bond formation required for the furan ring. nih.gov

Mitsunobu Reaction-Based Syntheses of 3-Aminofuran Systems

The Mitsunobu reaction is a versatile and powerful method for converting alcohols into a wide array of functional groups, including amines, with a characteristic inversion of stereochemistry. wikipedia.orgyoutube.com Its application provides an efficient pathway for the synthesis of 3-aminofuran systems. acs.org

A developed method for preparing 3-aminofuran-2-carboxylate esters begins with the reaction of an α-cyanoketone and ethyl glyoxylate (B1226380) under Mitsunobu conditions, which include triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). acs.orgwikipedia.org This initial step does not directly produce the furan but instead forms a crucial vinyl ether intermediate. acs.org Subsequent treatment of this vinyl ether with a base, such as sodium hydride (NaH), induces cyclization to furnish the substituted 3-aminofuran product. acs.org Researchers also found that a one-pot procedure, where the base-catalyzed cyclization is performed directly after the Mitsunobu reaction without isolating the intermediate, provides the final product in comparable yields. acs.org This methodology is particularly effective for synthesizing 5-alkyl- and 5-aryl-substituted 3-aminofurans. acs.org The use of nitrogen nucleophiles like phthalimide (B116566) or hydrazoic acid in Mitsunobu reactions is a well-established strategy for accessing amines. organic-chemistry.org

Synthetic Routes Utilizing Precursors Bearing Furan-2-carbaldehyde Moieties

A highly practical and widely used approach for synthesizing aminofuran derivatives involves starting with a furan-2-carbaldehyde that already possesses some of the required structural features. The aldehyde group is then converted to the desired amine.

The condensation of an aldehyde with a primary or secondary amine to form an imine or enamine, respectively, is the first step in a process known as reductive amination. rsc.org This reaction is fundamental to the synthesis of N-substituted aminomethyl furans from furan-2-carbaldehyde precursors like 5-hydroxymethylfurfural (HMF) or 5-methylfurfural. rsc.orgnih.govacs.org The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form an imine intermediate. rsc.org This intermediate is typically not isolated but is hydrogenated in situ to yield the final amine product. rsc.org

Furan PrecursorAmineCatalyst SystemKey ConditionsProduct YieldSource
5-Hydroxymethylfurfural (HMF)AnilineRu(DMP)₂Cl₂ / H₂EtOH, 60°C, 173 psi H₂95% rsc.org
5-Hydroxymethylfurfural (HMF)p-ToluidineRu(DMP)₂Cl₂ / H₂EtOH, 60°C, 173 psi H₂90% rsc.org
5-Hydroxymethylfurfural (HMF)BenzylamineRu(DMP)₂Cl₂ / H₂EtOH, 60°C, 173 psi H₂85% rsc.org
5-Hydroxymethylfurfural (HMF)Ammonia (aq. NH₃)Ni@C / H₂Methanol, 100°C, 2 bar H₂98% acs.org
5-Hydroxymethylfurfural (HMF)AmmoniaRaney Ni / H₂160°C, 12h82.3% (for BAMF) nih.gov
5-Hydroxymethylfurfural (HMF)Various aminesIridium complex / Formic acidGram-scale synthesis possibleHigh TON/TOF rsc.org

Yield for Raney Ni catalyst is for the formation of 2,5-bis(aminomethyl)furan (B21128) (BAMF) via amination of both the aldehyde and hydroxyl groups.

Transformations of 5-Methylfuran-2-carbaldehyde Precursors

The chemical alteration of furan-2-carbaldehyde precursors is a fundamental strategy for creating a diverse range of furan-based molecules. 5-Methylfuran-2-carbaldehyde, a close structural relative to the target compound, serves as a versatile starting material in various synthetic applications. wikipedia.org Its aldehyde functional group is a reactive center for numerous condensation and transformation reactions.

One notable transformation involves the reaction of 5-methylfuran-2-carbaldehyde with aminobenzamide derivatives. For instance, its reaction with 2-amino-N-phenylbenzamide, catalyzed by copper(I) bromide in N,N-dimethylacetamide, yields complex heterocyclic structures like quinazolin-4(3H)-ones. rsc.org This process demonstrates the utility of the furan aldehyde as a C1 building block in constructing more elaborate molecular architectures. rsc.org

Another significant transformation is the synthesis of aryl-substituted furan-2-carboxaldehydes through methods like the Meerwein reaction. nih.gov In a representative synthesis, 5-(2-bromophenyl)furan-2-carboxaldehyde was prepared from 2-bromoaniline (B46623) and furan-2-carboxaldehyde. nih.govresearchgate.net This approach highlights the modification of the furan ring itself, introducing substituents at the 5-position, which is a key step toward creating analogues of the target compound.

Table 1: Examples of Transformations of Furan-2-Carbaldehyde Precursors Data sourced from multiple studies. rsc.orgnih.gov

PrecursorReagent(s)ProductYield
5-Methylfuran-2-carbaldehyde2-Amino-N-phenylbenzamide, CuBr2-(5-Methylfuran-2-yl)-3-phenylquinazolin-4(3H)-one75%
Furan-2-carboxaldehyde2-Bromoaniline, CuCl₂5-(2-Bromophenyl)furan-2-carboxaldehyde23%

Optimization of Reaction Parameters in Furan-2-carbaldehyde Synthesis

Achieving high efficiency and purity in the synthesis of furan-2-carbaldehydes necessitates careful optimization of various reaction parameters. The Vilsmeier-Haack reaction, a common method for formylating furans, serves as a prime example where adjustments to substrates, solvents, and catalysts can dramatically improve outcomes. mdpi.comresearchgate.net

Substrate Modification Strategies

The choice and modification of starting materials are critical for directing the reaction toward the desired product. In the synthesis of isotopically labeled furan-2-carbaldehydes, for example, the substrate itself is strategically altered. An optimized Vilsmeier protocol for synthesizing furan-2-carbaldehyde-d involved using deuterated N,N-dimethylformamide (DMF-d₇) as the formyl source instead of standard DMF. mdpi.comresearchgate.net This modification directly incorporates a deuterium (B1214612) label into the aldehyde group, yielding the desired product with over 99% deuteration. mdpi.com

Further substrate modification strategies include the introduction of various functional groups onto the furan ring prior to subsequent reactions. The synthesis of a range of 5-aryl-substituted furan-2-carboxaldehydes demonstrates how altering the furan precursor influences the properties and potential applications of the final aldehyde product. nih.gov Similarly, modifications of the closely related 5-hydroxymethylfurfural (5-HMF) into Michael acceptor analogs have been explored to enhance metabolic stability for specific applications. nih.gov

Solvent Optimization Effects

The solvent plays a crucial role in furan-2-carbaldehyde synthesis, influencing reactant solubility, reaction rate, and stability of intermediates. In an optimized Vilsmeier synthesis of deuterated furfural, dichloromethane (B109758) (DCM) was used as the solvent. mdpi.com DCM is suitable for its inertness and appropriate boiling point, which allows for controlled reaction conditions and easy removal during workup. mdpi.com

In contrast, other synthetic routes for furan aldehydes utilize different solvents to achieve optimal results. For the one-step catalytic synthesis of 2,5-furandicarbaldehyde from carbohydrates, N,N-dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent. google.com DMSO's high polarity and boiling point are advantageous for dissolving carbohydrate raw materials and facilitating the dehydration and oxidation steps at elevated temperatures (140-150°C). google.com The selection of a specific solvent is therefore highly dependent on the reaction type, substrates, and catalytic system employed.

Catalyst Loading and Reaction Efficiency

Catalyst selection and loading are pivotal for maximizing reaction efficiency and yield. In the synthesis of 2,5-furandicarbaldehyde from carbohydrates using a molybdovanadium phosphoheteropolyacid catalyst, the catalyst concentration was optimized to be between 2.5-5.0 g/L. google.com Within this range, at reaction temperatures of 140-150°C, the desired product could be obtained in 2-4 hours, demonstrating a balance between reaction speed and catalyst cost. google.com

In other catalytic systems, such as the copper-catalyzed synthesis of quinazolin-4(3H)-ones from furan-2-carbaldehydes, a specific molar ratio of the catalyst is employed. A typical procedure uses 0.1 mmol of copper(I) bromide (CuBr) for a 1.0 mmol scale reaction. rsc.org

Table 2: Effect of Reaction Parameters on Furan Aldehyde Synthesis Data compiled from a study on 2,5-Furandicarbaldehyde synthesis. google.com

ParameterRange StudiedOptimal Condition
Carbohydrate Concentration10.0-90.0 g/L45.0-70.0 g/L
Catalyst Consumption1.0-60.0 g/L2.5-5.0 g/L
Reaction Temperature80-160 °C140-150 °C
Reaction Time0.5-6 hours2-4 hours

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Methylfuran 2 Carbaldehyde

Role of Amino and Aldehyde Functional Groups in Reactivity

The reactivity of 3-Amino-5-methylfuran-2-carbaldehyde is primarily centered around the nucleophilic amino group and the electrophilic aldehyde group. The furan (B31954) ring itself, being an electron-rich aromatic system, influences the reactivity of these substituents.

The amino group (-NH2) at the C3 position of the furan ring possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to readily attack electron-deficient centers. The nucleophilicity of the amino group is a key factor in its participation in substitution reactions, such as acylation and alkylation, where it forms new bonds with electrophiles. The lone pair on the nitrogen can also participate in resonance with the furan ring, which can modulate its reactivity.

Conversely, the aldehyde (formyl) group (-CHO) at the C2 position is electrophilic. The carbon atom of the carbonyl group is double-bonded to a highly electronegative oxygen atom, creating a significant partial positive charge on the carbon. This makes it a prime target for attack by nucleophiles. The electrophilicity of the formyl carbon is the basis for its characteristic reactions, including oxidation, reduction, and condensation reactions with primary amines to form imines (Schiff bases). lumenlearning.comyoutube.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com

Common Reaction Pathways

The dual functionality of this compound allows it to undergo a variety of chemical transformations at both the formyl and amino groups.

The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a common reaction for aldehydes due to the presence of a hydrogen atom on the carbonyl carbon. researchgate.net Various oxidizing agents can be employed for this purpose. While specific studies on this compound are not prevalent, the oxidation of aromatic and heterocyclic aldehydes to their respective carboxylic acids is a well-established reaction. researchgate.net For instance, the oxidation of furfural to furoic acid can be achieved using catalysts like silver oxide in the presence of a base. researchgate.net It is anticipated that this compound would undergo a similar transformation to yield 3-Amino-5-methylfuran-2-carboxylic acid.

Table 1: Plausible Oxidation of this compound

Reactant Oxidizing Agent Product

The formyl group can be readily reduced to a primary alcohol. A common and selective reagent for this transformation is sodium borohydride (NaBH4). masterorganicchemistry.commasterorganicchemistry.comscispace.commdma.chorientjchem.org This reagent is a source of hydride ions (H-), which act as nucleophiles and attack the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the primary alcohol. masterorganicchemistry.commasterorganicchemistry.com The reduction of aldehydes with sodium borohydride is a highly efficient and general method. masterorganicchemistry.commasterorganicchemistry.com It is expected that the reaction of this compound with sodium borohydride would produce (3-Amino-5-methylfuran-2-yl)methanol.

Table 2: Predicted Reduction of this compound

Reactant Reducing Agent Product

The nucleophilic amino group is the site for various substitution reactions. Two of the most common are acylation and alkylation.

Acylation: The amino group can react with acylating agents like acetic anhydride or acetyl chloride to form an amide. researchgate.netyoutube.comlibretexts.orgias.ac.in This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. youtube.com For example, reaction with acetic anhydride would yield N-(5-methyl-2-formylfuran-3-yl)acetamide. researchgate.netnih.govresearchgate.net

Alkylation: The amino group can also be alkylated by reacting with alkyl halides. libretexts.orgyoutube.comwikipedia.orgnih.gov This is a nucleophilic aliphatic substitution where the amine displaces a halide ion from the alkyl halide. wikipedia.org However, a common challenge with the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. libretexts.orgwikipedia.org Careful control of reaction conditions is often necessary to achieve mono-alkylation.

Another significant reaction involving both the amino and aldehyde groups is the formation of an imine (Schiff base) . In this condensation reaction, the nucleophilic amino group of another primary amine attacks the electrophilic carbonyl carbon of the aldehyde on this compound. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond. lumenlearning.comyoutube.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com This reaction is typically acid-catalyzed and is reversible. lumenlearning.comlibretexts.org

Table 3: Common Substitution Reactions of this compound

Reaction Type Reagent Product Type
Acylation Acetic Anhydride Amide
Alkylation Alkyl Halide Substituted Amine

Cyclization and Cross-Coupling Reactions

The aldehyde group of this compound is a reactive center for various condensation reactions. researchgate.net This functionality allows the molecule to participate in cycloaddition and cross-coupling processes, significantly broadening its synthetic applications.

Cyclization Reactions: The bifunctional nature of this compound, possessing both an amino and a carbonyl group, makes it a suitable candidate for intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. For instance, condensation reactions with compounds containing active methylene (B1212753) groups can lead to the formation of new ring structures. A relevant example is the reaction of substituted furan-2-carboxaldehydes with hippuric acid, which proceeds via cyclodehydration-condensation to yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net

Cross-Coupling Reactions: While specific studies on the cross-coupling reactions of this compound are not extensively detailed, the reactivity of similar furan aldehydes provides significant insight. The aldehyde group is known to participate in such reactions. Furthermore, halogenated furan aldehydes, such as 5-bromo-2-furaldehyde, readily undergo palladium-catalyzed cross-coupling reactions with a variety of aryl- and heteroarylzinc halides. researchgate.net This suggests that a halogenated derivative of this compound could serve as a versatile substrate in reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl substituents. The success of these couplings is often tolerant of other functional groups on the reaction partners. nih.gov

A summary of potential reaction types is presented below.

Reaction TypeReactant ClassPotential Product
CyclocondensationActive Methylene Compounds (e.g., Hippuric Acid)Furan-fused heterocycles (e.g., Oxazolones)
Cross-Coupling (via a halo-derivative)Organoboron or Organozinc reagentsAryl- or Heteroaryl-substituted furans

Formation of Schiff Bases and Imine Derivatives

The reaction between a primary amine and an aldehyde or ketone is a fundamental route to forming Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). nih.govwjpsonline.comnih.gov The aldehyde functionality of this compound readily undergoes condensation with primary amines to form the corresponding imine derivatives.

The mechanism for Schiff base formation is a two-step process involving a nucleophilic addition followed by an elimination (dehydration). wjpsonline.com

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a hemiaminal. mdpi.com

Dehydration: The hemiaminal is typically unstable and eliminates a molecule of water to form the stable C=N double bond of the imine.

This reaction is general for furan-2-carboxaldehydes. nih.gov A notable study demonstrated that 5-methyl-2-furfural, a structurally related compound, reacts with the primary amino group of the amino acid phenylalanine. This condensation reaction leads to the formation of the corresponding Schiff base, 2-(((5-methylfuran-2-yl)methylene)amino)-3-phenylpropanoic acid. mdpi.com This reaction effectively proceeds by the amino group of phenylalanine preferentially attacking the carbonyl group of the furan aldehyde, followed by dehydration. mdpi.com Given the similar functionalities, this compound is expected to react similarly with various primary amines.

Table 1: Example of Schiff Base Formation
Furan Aldehyde ReactantAmine ReactantProduct (Schiff Base/Imine)
5-Methyl-2-furfuralPhenylalanine2-(((5-methylfuran-2-yl)methylene)amino)-3-phenylpropanoic acid mdpi.com
This compoundPrimary Amine (R-NH₂)N-((3-amino-5-methylfuran-2-yl)methylene)alkan-1-amine

Influence of Substituents on Furan Ring Reactivity

Electronic Effects of Substituents:

Amino Group (-NH₂): The amino group exerts two opposing electronic effects: a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). libretexts.org The nitrogen atom's lone pair of electrons can be delocalized into the furan ring's π-system, increasing the electron density on the ring carbons. This powerful resonance effect dominates the inductive effect, making the amino group a strong activating group. lumenlearning.comlibretexts.org

Methyl Group (-CH₃): An alkyl group like methyl is electron-donating through an inductive effect (+I). lumenlearning.com It pushes electron density through the sigma bond onto the furan ring, further increasing its nucleophilicity, albeit to a lesser extent than the amino group.

The combined effect of the strongly activating amino group and the weakly activating methyl group is a significant increase in the electron density of the furan ring compared to unsubstituted furan. This heightened electron density, or nucleophilicity, makes the ring more susceptible to electrophilic aromatic substitution. lumenlearning.com

Table 2: Summary of Substituent Electronic Effects
SubstituentPositionInductive Effect (I)Resonance Effect (R)Overall Effect on Ring
Amino (-NH₂)C3-I (Withdrawing)+R (Donating)Strongly Activating libretexts.org
Methyl (-CH₃)C5+I (Donating)NoneWeakly Activating lumenlearning.com
Carbaldehyde (-CHO)C2-I (Withdrawing)-R (Withdrawing)Deactivating lumenlearning.com

Structural Elucidation and Spectroscopic Characterization of 3 Amino 5 Methylfuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-Amino-5-methylfuran-2-carbaldehyde, both ¹H and ¹³C NMR would provide critical information about the substitution pattern and electronic environment of the furan (B31954) ring.

In the ¹H NMR spectrum of a potential this compound, distinct signals would be expected for the aldehyde proton, the furan ring proton, the methyl group protons, and the amino group protons.

Based on data from related furan derivatives, the aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.5-9.6 ppm. The single proton on the furan ring would likely resonate in the aromatic region. The methyl group protons attached to the furan ring would appear as a singlet, shifted upfield, likely in the range of δ 2.4-2.6 ppm. The protons of the amino group (-NH₂) would also produce a distinct signal, the chemical shift of which can be broad and variable depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the precursor 5-methylfuran-2-carbaldehyde in CDCl₃ shows a singlet for the methyl protons at approximately δ 2.42 ppm, a multiplet for the furan ring protons around δ 6.23-7.20 ppm, and a singlet for the aldehyde proton at δ 9.51 ppm. researchgate.net The introduction of the amino group at the 3-position in this compound would be expected to cause shifts in the resonance of the adjacent furan proton due to its electron-donating nature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
-CHO 9.5 - 9.6 Singlet
Furan-H 6.0 - 7.0 Singlet
-CH₃ 2.4 - 2.6 Singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the furan ring carbons, and the methyl carbon.

The carbonyl carbon of the aldehyde group is expected to have the most downfield shift, typically in the range of δ 175-180 ppm. The carbons of the furan ring would appear in the aromatic region, with the carbon bearing the amino group and the carbon bearing the aldehyde group showing significant shifts due to the electronic effects of these substituents. The methyl carbon would resonate at the most upfield position.

For the related compound 5-hydroxymethylfuran (HMF), which also features a substituted furan ring, the ¹³C NMR signals in CDCl₃ are observed at δ 57.7, 110.1, 123.1, 152.4, 160.8, and 177.9 ppm. researchgate.net The introduction of an amino group is expected to significantly influence the chemical shifts of the furan ring carbons in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde) 175 - 180
Furan Ring Carbons 110 - 165

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the amino, aldehyde, and furan functionalities.

A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group is expected around 1660-1700 cm⁻¹. The N-H stretching vibrations of the primary amino group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group typically gives rise to two weak bands around 2820 and 2720 cm⁻¹. The furan ring itself would exhibit characteristic C=C and C-O stretching vibrations within the fingerprint region (below 1500 cm⁻¹). For instance, in furan-2-carbaldehyde, characteristic bands for the aldehyde group are observed. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-NH₂ N-H Stretch 3300 - 3500
-CHO C-H Stretch 2820, 2720
-CHO C=O Stretch 1660 - 1700
Furan Ring C=C Stretch ~1500-1600

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₇NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (125.05 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern would likely involve the loss of common neutral fragments such as CO (28 Da) from the aldehyde group, or HCN (27 Da) involving the amino group and a ring carbon. The fragmentation of the furan ring itself could also lead to characteristic ions. The mass spectrum of the related 5-methylfuran-2-carbaldehyde shows a prominent molecular ion peak at m/z 110, with other significant fragments observed. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or one of its derivatives could be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for the title compound is not available, studies on other furan derivatives have been successful. For example, the crystal structure of (Z)-Furan-2-carbaldehyde thiosemicarbazone has been elucidated, revealing details of its solid-state conformation and hydrogen bonding networks. nih.gov Such an analysis for this compound would be invaluable for understanding its solid-state packing and potential for forming specific intermolecular interactions, which can influence its physical properties and reactivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The furan ring in conjunction with the aldehyde and amino groups in this compound constitutes a conjugated system, which is expected to result in characteristic UV-Vis absorption bands.

Furan itself exhibits a UV absorption maximum around 200-220 nm. The presence of the aldehyde and amino substituents, which are auxochromes and chromophores, would be expected to cause a bathochromic (red) shift to longer wavelengths. For comparison, a simple method based on UV spectra has been developed to estimate total furans (furfural and hydroxymethylfurfural) in hydrolysates, with a dominant peak around 278 nm. nih.gov The amino group's electron-donating effect would likely push the absorption maximum of this compound to even longer wavelengths, potentially into the 300-400 nm range.

Table 4: Predicted UV-Vis Absorption for this compound

Chromophore Electronic Transition Predicted λ_max (nm)

Computational and Theoretical Studies of 3 Amino 5 Methylfuran 2 Carbaldehyde

Quantum Chemical Calculations (DFT, HF methods)

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and the ab initio Hartree-Fock (HF) method are standard approaches. researchgate.netmaterialsciencejournal.org These calculations, typically performed with a specific basis set (e.g., 6-311G(d,p)), allow for the in-silico determination of a molecule's geometry, orbital energies, and various reactivity descriptors. researchgate.net

The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry. This is achieved by minimizing the energy of the structure with respect to the coordinates of its atoms. The process yields key data on bond lengths, bond angles, and dihedral angles. For 3-Amino-5-methylfuran-2-carbaldehyde, optimization would reveal the planarity of the furan (B31954) ring and the orientation of the amino and carbaldehyde substituents. Intramolecular hydrogen bonding between the amino group's hydrogen and the aldehyde's oxygen would be a critical feature to investigate, as this would significantly influence the molecule's conformation and reactivity.

Below is an illustrative table of the type of data that would be generated from a geometry optimization calculation, using parameters from a DFT study on a related pyran derivative as an example. materialsciencejournal.org

ParameterAtom ConnectionCalculated Value (Å or °)
Bond Length C-C (ring)1.3466 - 1.5339 Å
C-N (amino)1.362 Å
C-H (methyl)1.0809 - 1.0945 Å
Bond Angle C-C-CValue in degrees
H-N-HValue in degrees
Dihedral Angle O-C-C-NValue in degrees
This table is illustrative, based on data for a different heterocyclic compound to show the format of expected results. materialsciencejournal.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. orientjchem.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. orientjchem.org A small energy gap suggests high polarizability and chemical reactivity, implying that it is easier to excite the molecule. orientjchem.org For this compound, the HOMO would likely be localized on the electron-rich furan ring and the amino group, while the LUMO would be centered on the electron-withdrawing carbaldehyde group.

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO Gap (ΔE)Calculated Value
This is a template for a typical HOMO-LUMO energy table.

Ionization Potential (I) is the energy required to remove an electron from the molecule in its gaseous state and can be related to the HOMO energy (I ≈ -E_HOMO). Electron Affinity (A) is the energy released when an electron is added to the molecule, which is related to the LUMO energy (A ≈ -E_LUMO). These values are fundamental to understanding the molecule's behavior in charge-transfer reactions. researchgate.net

PropertyCalculated ValueUnit
Dipole MomentValueDebye
Ionization Potential (I)ValueeV
Electron Affinity (A)ValueeV
This is an example data table for electronic properties.

Global reactivity descriptors can be derived from the HOMO and LUMO energies to quantify chemical reactivity. researchgate.net

Electronegativity (χ) , the ability of a molecule to attract electrons, is calculated as χ = (I + A) / 2.

Chemical Hardness (η) measures the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A smaller value indicates a "softer," more reactive molecule. researchgate.net

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates a higher reactivity. researchgate.net

These indices provide a quantitative measure of the molecule's stability and reactivity profile.

Reactivity IndexFormulaCalculated Value (eV)
Electronegativity (χ)(I + A) / 2Value
Chemical Hardness (η)(I - A) / 2Value
Chemical Softness (S)1 / ηValue
This is an example data table for global reactivity indices.

Theoretical vibrational analysis predicts the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy, one can determine the frequencies of the fundamental vibrational modes. These calculated frequencies can be compared with experimental FTIR data to confirm the molecular structure and assign spectral bands to specific atomic motions, such as N-H stretching of the amino group, C=O stretching of the aldehyde, and various C-O and C-C stretching modes within the furan ring. materialsciencejournal.org A computational study on this compound would be expected to show characteristic peaks for its functional groups.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Asymmetric Stretch~3500
N-H Symmetric Stretch~3400
C-H Stretch (aldehyde)~2850
C=O Stretch (aldehyde)~1680
C=C Stretch (ring)~1600
This table presents typical frequency ranges for the specified functional groups.

While experimental NMR data for this compound exists, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. clockss.org These theoretical predictions are invaluable for assigning the signals in an experimental spectrum to specific atoms in the molecule, especially for complex structures. The calculations would predict the chemical shifts for the methyl protons, the furan ring proton, the aldehyde proton, and the protons of the amino group, as well as for each unique carbon atom in the molecule.

A study on the synthesis of 3-Amino-5-methyl-2-furaldehyde reported experimental ¹³C NMR shifts for its t-butoxycarbonyl (Boc) protected derivative. clockss.org A computational study could complement this by predicting the shifts for the unprotected molecule.

AtomExperimental Shift (ppm) (Boc-protected derivative) clockss.orgPredicted Shift (ppm) (Target Molecule)
C-2138.7Calculated Value
C-3138.5Calculated Value
C-4103.5Calculated Value
C-5160.0Calculated Value
CHO178.8Calculated Value
Me-514.5Calculated Value
This table combines existing experimental data for a derivative with the format for predicted values for the target compound. clockss.org

Molecular Docking Simulations for Ligand-Target Interactions

Research on various aminofuran and aminoguanidine (B1677879) derivatives has demonstrated their potential to interact with specific biological targets. nih.govnih.gov For instance, molecular docking studies on aminoguanidine derivatives have revealed key interactions with enzymes like FabH, which is crucial for bacterial fatty acid biosynthesis. nih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in the binding affinity. nih.gov

In a hypothetical docking scenario involving this compound, the amino group (-NH2) and the carbaldehyde group (-CHO) would be expected to act as key pharmacophoric features, capable of forming hydrogen bonds with amino acid residues in a protein's active site. The furan ring and the methyl group can participate in hydrophobic or van der Waals interactions.

To illustrate the potential interactions, a representative data table is presented below, based on typical findings for analogous furan derivatives docked against a hypothetical protein target. The binding energy indicates the strength of the interaction, with more negative values suggesting a stronger bond.

Table 1: Representative Molecular Docking Data for Furan Derivatives with a Hypothetical Protein Target

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
This compound (Hypothetical)Protein Kinase-7.8ASP86, LYS20, VAL28H-Bond, Hydrophobic
Furan-2-carbaldehydeProtein Kinase-5.2ASP86, VAL28H-Bond, Hydrophobic
2-AminofuranProtein Kinase-4.9ASP86, LYS20H-Bond

Such simulations are crucial for prioritizing compounds for synthesis and biological screening, thereby accelerating the drug development process. The specific interactions would, of course, be dependent on the unique topology and amino acid composition of the target protein's binding site.

Conformational Analysis of Furan Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For furan-2-carbaldehyde and its derivatives, a key conformational feature is the orientation of the aldehyde group relative to the furan ring. This rotation around the C2-C(aldehyde) bond gives rise to two main planar conformers: OO-cis and OO-trans. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), have been used to determine the relative stabilities of these conformers and the energy barrier to their interconversion. mdpi.com For furan-2-carbaldehyde itself, the OO-cis conformer is generally found to be more stable than the OO-trans conformer, although the energy difference is small. The presence of substituents on the furan ring can influence the relative stabilities of these conformers and the rotational barrier.

In the case of this compound, the amino group at the C3 position and the methyl group at the C5 position would be expected to influence the conformational preference. The amino group, being a hydrogen bond donor and acceptor, could potentially form an intramolecular hydrogen bond with the aldehyde oxygen in the OO-cis conformation, which might further stabilize this arrangement.

The rotational barrier between the conformers is a critical parameter as it determines the flexibility of the molecule, which can have significant implications for its interaction with biological targets. A lower rotational barrier implies greater conformational flexibility.

A representative table summarizing the findings from conformational analyses of related furan-2-carbaldehyde derivatives is provided below. This data is based on computational studies reported in the literature for analogous systems.

Table 2: Calculated Rotational Barriers and Conformational Energy Differences for Substituted Furan-2-carbaldehydes

CompoundComputational MethodMore Stable ConformerΔE (Etrans - Ecis) (kcal/mol)Rotational Barrier (kcal/mol)
Furan-2-carbaldehydeDFT/B3LYPOO-cis0.98~9-10
5-Methylfuran-2-carbaldehydeDFT/B3LYPOO-cis1.12~9.5
3-Aminofuran-2-carbaldehyde (Hypothetical)DFT/B3LYPOO-cisPotentially larger due to H-bondingPotentially higher

Understanding the conformational landscape of this compound is essential for a complete picture of its chemical behavior and potential biological activity. These theoretical predictions provide a valuable framework for interpreting experimental data and designing new derivatives with tailored properties.

Synthetic Utility and Applications in Organic Chemistry

3-Amino-5-methylfuran-2-carbaldehyde as a Versatile Building Block

This compound is a multifunctional organic compound that holds considerable promise as a versatile building block in synthetic organic chemistry. Its structure, featuring a furan (B31954) ring substituted with an amino group, a methyl group, and a formyl (aldehyde) group, provides multiple reactive sites for a variety of chemical transformations. The presence of these functional groups in a unique arrangement on the furan scaffold allows for the construction of diverse and complex molecular architectures.

The amino group can act as a nucleophile or be transformed into various other functionalities. The aldehyde group is susceptible to nucleophilic attack and can participate in a wide range of condensation and carbon-carbon bond-forming reactions. The furan ring itself can undergo cycloaddition reactions or be involved in ring-opening and rearrangement processes, further expanding its synthetic potential. This combination of reactive centers makes this compound a valuable starting material for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

Synthesis of Complex Heterocyclic Compounds

The strategic placement of the amino and formyl groups on the furan ring makes this compound an excellent precursor for the synthesis of various fused and substituted heterocyclic systems.

Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Quinazolines, Thiadiazoles)

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. chim.itnih.govopenmedicinalchemistryjournal.combeilstein-journals.orgnih.govnih.govscielo.brnih.gov While direct examples of the use of this compound in the synthesis of pyrazoles, quinazolines, and thiadiazoles are not extensively documented in readily available literature, its structural motifs suggest its potential utility in analogous synthetic strategies.

Pyrazoles: Pyrazole derivatives are often synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. chim.itbeilstein-journals.orgnih.govnih.govjmchemsci.com The aldehyde functionality in this compound, coupled with a potential transformation of the amino group, could theoretically provide the necessary backbone for pyrazole ring formation.

Quinazolines: The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative with a source of one carbon atom, such as an aldehyde. nih.govopenmedicinalchemistryjournal.comnih.govscielo.brorganic-chemistry.org In a hypothetical pathway, the aldehyde group of this compound could react with an appropriate ortho-amino-substituted aromatic compound to construct the quinazoline core.

Thiadiazoles: Thiadiazoles are typically synthesized from thiosemicarbazide or related sulfur- and nitrogen-containing precursors, often involving a cyclization reaction with a carbonyl compound. nih.govresearchgate.netasianpubs.orggrafiati.comnih.gov The aldehyde group of this compound could serve as the carbonyl component in such reactions, leading to the formation of furan-substituted thiadiazole derivatives.

Table 1: Examples of Nitrogen-Containing Heterocycles

Heterocycle General Synthetic Precursors Potential Role of this compound
Pyrazole 1,3-Dicarbonyl compound and Hydrazine Could serve as a modified 1,3-dicarbonyl equivalent.
Quinazoline Anthranilic acid derivative and Aldehyde Can act as the aldehyde component in the cyclization reaction.

Oxygen-Containing Heterocycles

The furan moiety within this compound is itself an oxygen-containing heterocycle. organic-chemistry.orgwikipedia.org Reactions that modify the substituents without altering the furan ring, or those that use the furan as a diene in Diels-Alder reactions, can lead to a variety of more complex oxygen-containing heterocyclic structures. General methods for the synthesis of oxygen-containing heterocycles often involve intramolecular cyclization reactions or cycloadditions. organic-chemistry.orgwikipedia.org

Precursor in Pharmaceutical and Agrochemical Intermediates

Heterocyclic compounds are fundamental scaffolds in many pharmaceutical and agrochemical products. scielo.brnih.gov The potential of this compound to serve as a precursor for a variety of heterocyclic systems suggests its utility in the synthesis of intermediates for these industries. For instance, furan-containing compounds have been investigated for a range of biological activities. The development of novel synthetic routes from readily available starting materials like this compound is a key area of research in medicinal and agrochemical chemistry.

Development of Novel Organic Scaffolds

The unique combination of functional groups on the furan ring of this compound allows for its use in the development of novel organic scaffolds. These scaffolds can serve as the core structures for the generation of libraries of compounds for high-throughput screening in drug discovery and materials science. The ability to selectively react at the amino, formyl, or furan ring positions provides a pathway to a wide range of molecular frameworks with diverse three-dimensional shapes and electronic properties.

Applications in Materials Science and Electronic Devices

Development of Novel Materials with Specific Functionalities

Theoretically, the reactive amino and carbaldehyde functionalities of 3-Amino-5-methylfuran-2-carbaldehyde could be utilized to synthesize a variety of polymers and macromolecules. For instance, condensation reactions with other monomers could lead to the formation of polyimines (Schiff bases) or polyamides. These polymers could exhibit properties such as thermal stability, chemical resistance, and specific electronic characteristics, depending on the co-monomers used. The furan (B31954) ring itself can be a source of dienes in Diels-Alder reactions, allowing for the creation of complex, three-dimensional polymeric structures.

Potential in Organic Electronic Devices

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on the tailored electronic properties of organic semiconductors. The conjugated system of the furan ring in this compound, when extended through polymerization or derivatization, could lead to materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for charge transport. The amino and carbaldehyde groups offer sites for chemical modification to fine-tune these electronic properties and influence the material's morphology in thin films, which is crucial for device performance.

Optoelectronic Material Applications

Materials that interact with light are central to optoelectronic applications like solar cells and photodetectors. The chromophoric nature of the furan ring, combined with the electronic influence of the amino and carbaldehyde substituents, suggests that derivatives of this compound could possess interesting photophysical properties. By creating larger conjugated systems based on this molecule, it might be possible to develop materials that absorb light in the visible or near-infrared regions of the electromagnetic spectrum, a key requirement for organic photovoltaic materials. Furthermore, the potential for fluorescence or phosphorescence in its derivatives could be explored for applications in OLEDs.

Role in Ligand Chemistry for Catalysis and Material Development

The amino and carbaldehyde groups in this compound make it a candidate for the synthesis of Schiff base ligands. Schiff bases are known for their ability to form stable complexes with a wide range of metal ions. These metal complexes can act as catalysts in various organic reactions. The specific steric and electronic environment provided by a ligand derived from this compound could lead to catalysts with high selectivity and activity. Moreover, these metal-ligand complexes can themselves be building blocks for the construction of coordination polymers or metal-organic frameworks (MOFs). Such materials have diverse applications, including gas storage, separation, and sensing, due to their porous and tunable structures.

While the direct application of this compound in these fields is not yet documented, the foundational principles of chemistry and materials science suggest that it is a compound with considerable, albeit unexplored, potential. Further research into the synthesis and characterization of its derivatives is necessary to unlock its utility in advanced materials and electronic devices.

Advanced Analytical Methodologies for Furan 2 Carbaldehyde Characterization

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the isolation and purification of individual compounds from complex mixtures. The selection of a specific technique depends on the volatility, polarity, and stability of the compound of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For a compound like 3-Amino-5-methylfuran-2-carbaldehyde, GC-MS would provide detailed information on its molecular weight and fragmentation pattern, aiding in its structural elucidation. The gas chromatograph separates the compound from other volatile components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile and rapid technique for the qualitative monitoring of reactions and the preliminary assessment of compound purity. For this compound, TLC would be employed to determine the optimal solvent system for separation and to visualize the compound, typically through the use of a UV lamp or specific staining reagents that react with the amino or aldehyde functional groups. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a characteristic measure for identification under defined conditions.

Column Chromatography

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. A solid stationary phase is packed into a column, and a liquid mobile phase is used to elute the components of the mixture at different rates based on their affinity for the stationary phase. For the purification of this compound, the choice of stationary phase (e.g., silica gel or alumina) and the mobile phase composition would be guided by preliminary TLC analysis to achieve effective separation from starting materials, byproducts, and other impurities.

Advanced Spectroscopic and Spectrometric Techniques

Advanced spectroscopic and spectrometric techniques are employed for the detailed structural characterization and sensitive detection of compounds.

Corona Discharge Ion Mobility Spectrometry (CD-IMS)

Corona Discharge Ion Mobility Spectrometry (CD-IMS) is a sensitive analytical technique used for the detection and identification of volatile organic compounds in the gas phase. It separates ions based on their size and shape as they drift through a tube under the influence of an electric field. While specific studies employing CD-IMS for the analysis of this compound are not documented, this technique has been successfully applied to the analysis of similar compounds like 2-furfural and 5-methyl-2-furfural. The high sensitivity of CD-IMS would make it a valuable tool for trace-level detection of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-methylfuran-2-carbaldehyde under laboratory conditions?

  • Methodological Answer : The compound can be synthesized via amino acid-catalyzed pathways, leveraging green chemistry principles. For example, proline or other organocatalysts facilitate aldol condensation or oxime formation, as demonstrated in furan-2-carbaldehyde derivatives . Key steps include:

  • Optimizing solvent polarity (e.g., ethanol/water mixtures) to enhance reaction efficiency.
  • Monitoring reaction progress via TLC or HPLC (e.g., using C18 columns for separation) .
  • Purification via recrystallization or column chromatography.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., C=N at ~1640 cm⁻¹ for oxime derivatives) .
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.4–7.9 ppm, aldehyde protons at δ ~9.5 ppm) .
  • Elemental Analysis : Validate purity (e.g., %C, %H, %N deviations <0.5% indicate high purity) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Collect spills using spark-proof tools and dispose in closed containers (avoid aqueous release due to potential ecotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?

  • Methodological Answer :

  • Catalyst Screening : Test amino acids (e.g., L-proline) or transition-metal catalysts to enhance regioselectivity .
  • Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., methanol) to control reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How should researchers address contradictions in spectral data when characterizing novel derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations for 13C^{13}C chemical shifts) .
  • Purity Assessment : Re-run HPLC under varying mobile phases (e.g., acetonitrile/water gradients) to detect impurities masking true signals .
  • Collaborative Analysis : Use multi-lab validation to resolve discrepancies, as seen in studies on furan-carbaldehyde analogs .

Q. What mechanistic insights explain the catalytic activity of amino acids in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Proposed Mechanism : Amino acids act as bifunctional catalysts, where the -NH₂ group activates electrophiles (e.g., aldehydes) and the -COOH group stabilizes intermediates via hydrogen bonding .
  • Kinetic Studies : Conduct time-resolved NMR or quenching experiments to identify rate-determining steps .

Q. How can researchers standardize nomenclature and avoid confusion in reporting furan-carbaldehyde derivatives?

  • Methodological Answer :

  • IUPAC Guidelines : Use systematic names (e.g., "5-methylfuran-2-carbaldehyde" instead of ambiguous terms like "furfural derivatives") .
  • Database Alignment : Cross-reference CAS registry numbers and PubChem entries to ensure consistency .

Data Interpretation and Validation

Q. What strategies mitigate biases in toxicity assessments of this compound?

  • Methodological Answer :

  • Tiered Testing : Start with in silico models (e.g., ECOSAR) for preliminary ecotoxicity predictions, followed by in vitro assays (e.g., Ames test for mutagenicity) .
  • Literature Synthesis : Aggregate data from structurally similar compounds (e.g., 5-(methoxymethyl)furan-2-carbaldehyde) where toxicity data is available .

Q. How can HPLC methods be tailored to quantify trace impurities in this compound?

  • Methodological Answer :

  • Column Selection : Use C18 columns with 5 µm particle size for high-resolution separation .
  • Detection Parameters : Optimize UV wavelength (e.g., 254 nm for conjugated aldehydes) and mobile phase pH to enhance sensitivity .

Tables for Key Data

Property Value/Technique Reference
FTIR (C=N stretch)~1640 cm⁻¹
1H^1H NMR (aldehyde)δ 9.5–10.0 ppm
HPLC Mobile PhaseAcetonitrile/water (70:30, v/v)
Acute Toxicity (Oral)Category 4 (H302)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.